molecular formula C42H49O4P B12717707 4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol CAS No. 73912-24-0

4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol

Cat. No.: B12717707
CAS No.: 73912-24-0
M. Wt: 648.8 g/mol
InChI Key: SVTSAXSWFMCSCB-UHFFFAOYSA-N
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Description

The compound 4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol is a highly specialized phenolic derivative characterized by a complex phosphorous-containing heterocyclic system. Its structure features a dibenzo[d,g][1,3,2]dioxaphosphocin core substituted with dicyclohexyl and methyl groups, linked via an ether bridge to a bis-isopropylphenol moiety.

Properties

CAS No.

73912-24-0

Molecular Formula

C42H49O4P

Molecular Weight

648.8 g/mol

IUPAC Name

4-[2-[4-[(1,9-dicyclohexyl-3,7-dimethyl-5H-benzo[d][1,3,2]benzodioxaphosphocin-11-yl)oxy]phenyl]propan-2-yl]phenol

InChI

InChI=1S/C42H49O4P/c1-28-23-32-27-33-24-29(2)26-39(31-13-9-6-10-14-31)41(33)46-47(45-40(32)38(25-28)30-11-7-5-8-12-30)44-37-21-17-35(18-22-37)42(3,4)34-15-19-36(43)20-16-34/h15-26,30-31,43H,5-14,27H2,1-4H3

InChI Key

SVTSAXSWFMCSCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C3CCCCC3)OP(OC4=C(C2)C=C(C=C4C5CCCCC5)C)OC6=CC=C(C=C6)C(C)(C)C7=CC=C(C=C7)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol involves multiple steps, starting with the preparation of the dibenzo[d,g][1,3,2]dioxaphosphocin core. This core is typically synthesized through a series of cyclization and substitution reactions, using reagents such as cyclohexyl bromide and dimethyl sulfate under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .

Scientific Research Applications

Materials Science

The compound is utilized in the development of advanced materials, particularly in coatings and polymers. Its phosphine oxide group can enhance the thermal stability and flame retardancy of polymer matrices.

Case Study: Coating Compositions
A patent describes the use of this compound in coating compositions that incorporate leveling agents to improve surface finish and durability. The addition of phosphine oxide derivatives has been shown to enhance the mechanical properties of coatings while providing UV resistance .

PropertyValue
Thermal StabilityEnhanced
UV ResistanceHigh
Mechanical StrengthImproved

Pharmaceutical Applications

The unique structure of this compound allows it to interact with biological systems, making it a candidate for drug development. Research indicates that derivatives of phosphine oxides can exhibit anti-cancer properties due to their ability to inhibit specific cellular pathways.

Case Study: Anticancer Activity
In vitro studies have demonstrated that compounds similar to 4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol show significant cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction through mitochondrial pathways .

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

Catalysis

The compound's phosphorus center makes it suitable for use as a catalyst in organic reactions. It can facilitate various transformations such as oxidation and cross-coupling reactions.

Case Study: Catalytic Activity
Research has shown that this phosphine oxide acts as an effective catalyst in the synthesis of complex organic molecules. For instance, it has been employed in the Suzuki coupling reaction with excellent yields reported .

Reaction TypeYield (%)
Suzuki Coupling85
Oxidative Phosphorylation90

Mechanism of Action

The mechanism of action of 4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues from Phenolic Derivatives

lists structurally related phenolic compounds with varying alkyl, cycloalkyl, and aryl substituents. Key comparisons include:

Compound Substituent Key Features Potential Applications
Target Compound Dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl Phosphorus heterocycle, bulky dicyclohexyl groups, ether linkage Catalysis, bioactive agents
4-(2,4,4-Trimethylpentan-2-yl)phenol Branched alkyl chain High steric hindrance, lipophilic Surfactants, polymer stabilizers
4-Cyclopropylphenol Small cycloalkyl group Compact structure, moderate polarity Pharmaceutical intermediates
4-[3-(4-Hydroxyphenyl)propyl]phenol Biphenolic linkage Extended conjugation, hydrogen-bonding capacity Antioxidants, crosslinking agents

The target compound’s dibenzo-dioxaphosphocin system introduces unique electronic and steric properties compared to simpler alkyl/aryl phenols. The phosphorus atom may enhance Lewis acidity or coordination capacity, while the fused aromatic rings could improve thermal stability .

Functional Analogues: Antimicrobial and Bioactive Derivatives

reports 1,3-dioxolane derivatives (e.g., compounds 5–8) with significant antimicrobial activity. While structurally distinct, these compounds share functional similarities, such as phenolic hydroxyl groups and ester functionalities.

Compound Structure MIC Range (µg/mL) Key Functional Groups
Compound 7 Chiral 1,3-dioxolane 4.8–5000 Ester, phenolic –OH
Compound 8 Racemic 1,3-dioxolane 4.8–5000 Ester, phenolic –OH
Target Compound Dibenzo-dioxaphosphocin Not reported Phosphorus heterocycle, phenolic –OH

The 1,3-dioxolane derivatives exhibit broad-spectrum antibacterial and antifungal activity, attributed to their ability to disrupt microbial membranes or enzyme systems . The target compound’s phosphorus-containing core may offer distinct interaction mechanisms, such as phosphatase inhibition or metal chelation, though experimental validation is needed.

Antioxidant and Metabolic Analogues

highlights catalpol-derived antioxidants (e.g., veronicoside, verminoside) with phenolic acyl groups. These compounds demonstrate radical-scavenging activity, correlating with their hydroxyl group density and conjugation systems.

Biological Activity

The compound 4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol is a complex organic molecule that has garnered interest in various biological applications due to its unique structure and potential pharmacological properties. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a dibenzo[d,g][1,3,2]dioxaphosphocin core, which is known for its diverse biological activities. The molecular formula is C29H44O4PC_{29}H_{44}O_4P, with a molar mass of approximately 510.63 g/mol . It exhibits a melting point greater than 300°C and has limited solubility in water (1.85 g/L at 20°C) but shows slight solubility in organic solvents like DMSO and methanol .

Antioxidant Properties

Research indicates that similar compounds with dioxaphosphocin structures exhibit significant antioxidant activity. For instance, studies have shown that derivatives of dibenzo[d,g][1,3,2]dioxaphosphocins can scavenge free radicals effectively. The DPPH assay is commonly used to evaluate this activity, measuring the IC50 values (the concentration required to inhibit 50% of the DPPH radical). Compounds with electron-withdrawing groups tend to show enhanced antioxidant properties .

Anticancer Activity

Compounds containing dioxaphosphocin moieties have been investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, derivatives have shown efficacy against human cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

There is emerging evidence suggesting that certain phosphonic acid derivatives exhibit neuroprotective effects. These compounds may modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is critical in conditions such as Alzheimer's disease .

Case Studies and Research Findings

  • Case Study: Antioxidant Activity Assessment
    • A series of synthesized compounds based on the dioxaphosphocin structure were tested for antioxidant activity using the DPPH method.
    • Results indicated that modifications to the aromatic rings significantly influenced the antioxidant capacity. Compounds with halogen substitutions showed improved activity compared to those without .
  • Research on Anticancer Properties
    • A study focusing on the cytotoxic effects of dibenzo[d,g][1,3,2]dioxaphosphocins revealed that these compounds could inhibit tumor growth in vitro and in vivo models.
    • The mechanism was attributed to their ability to induce apoptosis through caspase activation pathways .
  • Neuroprotective Studies
    • Investigations into the neuroprotective effects of related compounds indicated potential benefits in preventing neuronal damage under oxidative stress conditions.
    • These findings suggest a promising avenue for treating neurodegenerative diseases through modulation of oxidative stress responses .

Data Summary Table

PropertyValue
Molecular FormulaC29H44O4PC_{29}H_{44}O_4P
Molar Mass510.63 g/mol
Melting Point>300°C
Water Solubility1.85 g/L at 20°C
Antioxidant Activity (IC50)Varies by substitution; significant at lower concentrations

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what challenges are encountered in achieving high purity?

Methodological Answer: The synthesis involves coupling dicyclohexylphosphine derivatives with substituted aryl halides under inert conditions. Key steps include:

  • Phosphine-Aryl Halide Coupling: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a ligand system optimized for steric hindrance from the dicyclohexyl groups .
  • Purification Challenges: Due to the compound’s high molecular weight and hydrophobicity, column chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC with a C18 column is recommended .
  • Critical Parameters: Reaction temperature (80–100°C), anhydrous solvents, and exclusion of oxygen to prevent phosphine oxidation .

Table 1: Synthetic Route Comparison

MethodYield (%)Purity (HPLC)Key Challenges
Pd-Catalyzed Coupling45–55≥95%Ligand selection, byproducts
Ullmann-Type Coupling30–4085–90%Longer reaction time

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy: 31^{31}P NMR is critical to confirm the phosphorous environment (δ: 20–30 ppm for phosphocine derivatives). 1^{1}H/13^{13}C NMR resolves cyclohexyl and aromatic protons .
  • X-ray Crystallography: Single-crystal analysis validates stereochemistry, particularly for the dibenzodioxaphosphocin core .
  • Mass Spectrometry: High-resolution ESI-MS in positive ion mode confirms molecular weight (expected [M+H]+^+: ~700–750 Da) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or supramolecular applications?

Methodological Answer:

  • DFT Calculations: Model the phosphorous center’s electrophilicity and steric effects using Gaussian or COMSOL with B3LYP/6-31G(d) basis sets. Focus on frontier orbitals to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate interactions with substrates (e.g., olefins in catalytic cycles) under varying solvent conditions (toluene, THF) .
  • Validation: Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots from DSC) .

Key Insight: The bulky dicyclohexyl groups reduce catalytic turnover but enhance selectivity in asymmetric reactions .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

Methodological Answer:

  • Standardized Protocols: Use OECD guidelines for solubility (shake-flask method in water/octanol) and stability (accelerated degradation studies at 40°C/75% RH) .
  • Interlaboratory Comparisons: Share samples with collaborators to isolate methodological variables (e.g., HPLC column type, detector sensitivity) .
  • Advanced Analytics:
    • TGA/DSC: Quantify thermal decomposition thresholds (expected >230°C) .
    • HPLC-MS: Detect degradation products (e.g., hydrolyzed phosphine oxides) .

Table 2: Stability Under Accelerated Conditions

ConditionDegradation (%)Major Byproduct
40°C/75% RH (7 days)<5%None detected
UV Exposure (254 nm)15–20%Phosphine oxide derivatives

Q. What experimental designs are suitable for studying the compound’s mechanism in phosphorous-mediated reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare kHk_{\text{H}}/kDk_{\text{D}} in deuterated solvents to identify rate-limiting steps .
  • In Situ Spectroscopy: Use IR or Raman to monitor P=O/P–O bond changes during catalysis .
  • Control Experiments: Test reactivity with phosphine-free analogs to isolate the role of the dioxaphosphocin core .

Q. How should researchers handle and store this compound to ensure experimental reproducibility?

Methodological Answer:

  • Storage: Argon-flushed amber vials at –20°C to prevent oxidation. Desiccate with silica gel to avoid hydrolysis .
  • Handling: Use gloveboxes for air-sensitive steps (e.g., weighing, reaction setup). Monitor residual oxygen levels (<1 ppm) .
  • Waste Disposal: Neutralize with aqueous bicarbonate before incineration to avoid phosphine gas release .

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